A Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-phenylethanol
A Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-phenylethanol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylamino)-2-phenylethanol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and chemical synthesis. This document delves into the compound's structural and molecular characteristics, physical properties, spectroscopic profile, and safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established analytical methodologies to provide a foundational understanding of this compound. We will address the important isomeric distinction between this molecule and its close structural relative, 2-(methylamino)-1-phenylethanol, to ensure clarity in its characterization.
Introduction and Molecular Identity
2-(Methylamino)-2-phenylethanol is an organic compound featuring a phenyl ring, a secondary amine, and a primary alcohol functional group. Its structure contains a chiral center at the second carbon atom (C2), where both the phenyl and methylamino groups are attached. This chirality makes it a valuable intermediate for the asymmetric synthesis of more complex molecules.
It is critical to distinguish 2-(Methylamino)-2-phenylethanol from its common isomer, 2-(methylamino)-1-phenylethanol, where the hydroxyl and phenyl groups are attached to C1. This guide focuses specifically on the former, with the IUPAC name 2-(methylamino)-2-phenylethan-1-ol.
Molecular Structure and Identifiers
The fundamental properties of the molecule are summarized below. Due to its chirality, it exists as two enantiomers, (R) and (S), as well as a racemic mixture.
Table 1: Molecular Identifiers for 2-(Methylamino)-2-phenylethanol
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(methylamino)-2-phenylethan-1-ol | [1] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | (R)-enantiomer: 84773-28-4 | [1] |
| (S)-enantiomer: 143394-39-2 | [4] | |
| Racemate/Unspecified: 27594-65-6 | [2] | |
| Canonical SMILES | CNC1=CC=CC=C1 ((R)-enantiomer) | [1] |
| InChI Key | (Unspecified stereochemistry) | |
Caption: 2D structure of 2-(Methylamino)-2-phenylethanol (*chiral center).
Core Physicochemical Properties
The interplay of the aromatic ring, the basic amine, and the polar alcohol group dictates the physicochemical behavior of this molecule. Experimental data for 2-(Methylamino)-2-phenylethanol is sparse in publicly available literature; therefore, data for the closely related isomer, 2-(methylamino)-1-phenylethanol, is provided for context and clearly denoted.
Table 2: Summary of Physicochemical Properties
| Property | Value (Isomer: 2-methylamino-1-phenylethanol) | Significance |
|---|---|---|
| Melting Point | 74-76 °C[3] | Indicates purity and solid state at room temperature. |
| Boiling Point | 120-125 °C[5] | Defines the liquid range and volatility. |
| Density | 1.02 g/cm³ @ 0 °C[5] | Important for formulation and reaction calculations. |
| pKa (Predicted) | 14.03 ± 0.20 (for -OH group)[6] | Quantifies the acidity of the hydroxyl group. |
Solubility Profile
The molecular structure suggests a mixed solubility profile. The polar hydroxyl (-OH) and secondary amine (-NH) groups can form hydrogen bonds, imparting solubility in polar solvents like water and alcohols. Conversely, the nonpolar phenyl (C₆H₅) group enhances solubility in nonpolar organic solvents such as toluene and dichloromethane. Overall, the compound is expected to be miscible with most organic solvents but only slightly soluble in water, similar to related compounds like 2-phenylethanol[7].
Protocol 1: Qualitative Solubility Determination
This protocol establishes a baseline for solubility in various solvent classes, which is a critical first step in developing formulations or purification strategies.
Objective: To determine the qualitative solubility of 2-(Methylamino)-2-phenylethanol in a range of common laboratory solvents.
Methodology:
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Preparation: Dispense approximately 10 mg of the compound into separate, labeled 2 mL glass vials.
-
Solvent Addition: Add 1 mL of a test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane) to each respective vial.
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Mixing: Cap the vials and vortex for 30 seconds at room temperature.
-
Observation: Visually inspect each vial for undissolved solid against a dark background.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Majority of the solid has dissolved, but some particulates remain.
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Insoluble: The solid appears largely undissolved.
-
-
Validation: For samples classified as "soluble," add another 10 mg of the compound and repeat the process to confirm the initial assessment. This ensures the system was not simply undersaturated.
Acidity and Basicity (pKa)
The molecule possesses two ionizable functional groups:
-
Secondary Amine (-NHCH₃): This group is basic and will be protonated at acidic pH. The pKa of the conjugate acid (R₂NH₂⁺) is typically in the range of 9-11. This value is crucial for determining the charge state of the molecule in physiological conditions and for developing salt forms.
-
Primary Alcohol (-OH): This group is weakly acidic. A predicted pKa value for the hydroxyl group in the isomer 2-methylamino-1-phenylethanol is approximately 14.03.[6] This indicates it will only be deprotonated under strongly basic conditions.
Spectroscopic and Structural Characterization
Caption: Workflow for the structural elucidation of 2-(Methylamino)-2-phenylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons (C₆H₅): A multiplet in the ~7.2-7.4 ppm region.
-
Methine Proton (-CH-): The proton on the chiral carbon (C2) would likely appear as a multiplet deshielded by the adjacent amine and phenyl groups.
-
Methylene Protons (-CH₂OH): Protons on C1, adjacent to the hydroxyl group, would appear in the ~3.4-4.5 ppm range.[8]
-
N-Methyl Protons (-NCH₃): A singlet at ~2.2-2.8 ppm.
-
Amine & Hydroxyl Protons (NH, OH): Two broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:
-
Aromatic Carbons: Four signals between ~125-145 ppm.
-
Alcohol Carbon (C1): A signal in the ~50-80 ppm range due to the deshielding effect of the oxygen atom.[8]
-
Chiral Carbon (C2): A signal deshielded by both the phenyl and amino groups.
-
N-Methyl Carbon: A signal in the aliphatic region, typically ~30-40 ppm.
-
Protocol 2: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor and is useful for clearly observing exchangeable -OH and -NH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹.
-
C-H Stretches (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (151.21) should be observed, confirming the molecular formula.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical, cleavage of the C1-C2 bond, and fragmentation of the side chain, leading to characteristic daughter ions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Methylamino)-2-phenylethanol should be consulted, data from related compounds provides general guidance. The (S)-enantiomer is identified with GHS hazard statements, and similar precautions should be taken for all forms of the compound.[4]
-
Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
2-(Methylamino)-2-phenylethanol is a chiral amino alcohol whose physicochemical properties are governed by its key functional groups. This guide has outlined its fundamental molecular characteristics, predicted spectroscopic features, and essential analytical protocols for its characterization. While there is a notable lack of publicly available experimental data for this specific isomer, the principles and methodologies described here provide a robust framework for its scientific investigation. Further experimental determination of its melting point, solubility, and pKa values is necessary to build a more complete profile for its application in research and development.
References
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ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved January 18, 2026, from [Link]
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PubChem, National Institutes of Health. (n.d.). (2-(Methylamino)phenyl)methanol. Retrieved January 18, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 18, 2026, from [Link]
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ChemBK. (n.d.). 2-METHYLAMINO-1-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]
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Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]
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PubChem, National Institutes of Health. (n.d.). 2-Phenylethanol. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2018). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R)–2-Amino-1-Phenylethanol. Retrieved January 18, 2026, from [Link]
- Google Patents. (2016). CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.
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OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved January 18, 2026, from [Link]
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